
3-Chlorobutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobutane-1,2-diol is an organic compound with the molecular formula C₄H₉ClO₂. It is a colorless liquid with a slightly sweet odor and is soluble in water and polar solvents . This compound is commonly used as a building block in organic synthesis and is known for its chiral properties, meaning it can exist in two different forms with distinct biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobutane-1,2-diol can be synthesized through various methods. One common approach involves the chlorination of butane-1,2-diol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions . The reaction proceeds as follows:
CH3CH(OH)CH(OH)CH3+SOCl2→CH3CH(Cl)CH(OH)CH3+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobutane-1,2-diol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form butane-1,2-diol.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Nucleophiles like OH⁻, NH₃, under mild to moderate conditions.
Major Products Formed:
Oxidation: Butane-1,2-dione, butane-1,2-dial.
Reduction: Butane-1,2-diol.
Substitution: Butane-1,2-diol, various substituted derivatives.
Scientific Research Applications
3-Chlorobutane-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorobutane-1,2-diol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. Additionally, the hydroxyl groups can undergo oxidation or reduction, altering the compound’s chemical properties . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with enzymes and other biological molecules .
Comparison with Similar Compounds
3-Chloropropane-1,2-diol: Similar in structure but with one less carbon atom.
2-Chlorobutane-1,2-diol: Similar but with the chlorine atom on a different carbon.
Butane-1,2-diol: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutane-1,2-diol is unique due to its specific placement of the chlorine atom, which imparts distinct reactivity and chiral properties. This makes it particularly useful in stereochemical studies and in the synthesis of chiral compounds .
Properties
CAS No. |
53496-34-7 |
|---|---|
Molecular Formula |
C4H9ClO2 |
Molecular Weight |
124.56 g/mol |
IUPAC Name |
3-chlorobutane-1,2-diol |
InChI |
InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3 |
InChI Key |
CWHYTESDVACLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
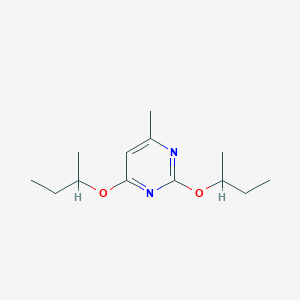
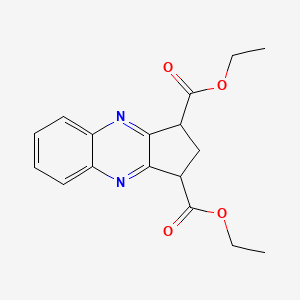
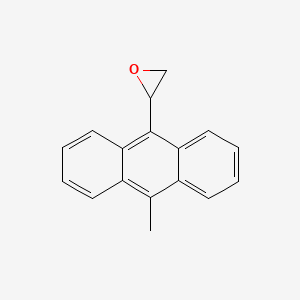

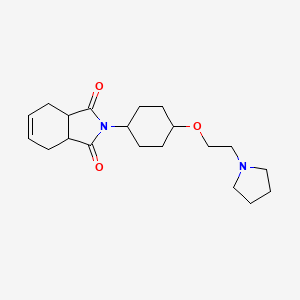
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
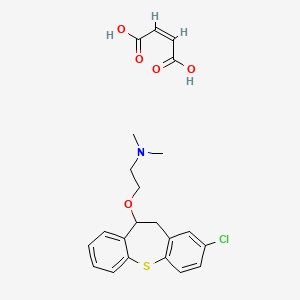
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
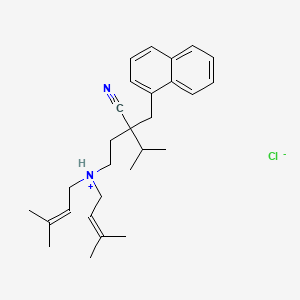

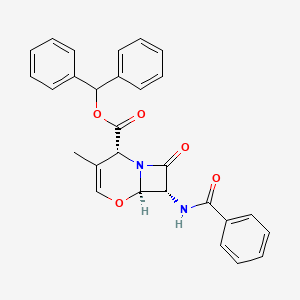
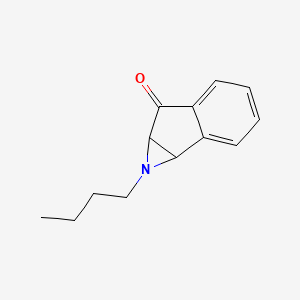
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
